molecular formula C18H13N B072232 9-Phenylcarbazole CAS No. 1150-62-5

9-Phenylcarbazole

Cat. No. B072232
CAS RN: 1150-62-5
M. Wt: 243.3 g/mol
InChI Key: VIJYEGDOKCKUOL-UHFFFAOYSA-N
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Description

9-Phenylcarbazole is a chemical compound with the formula C18H13N . It has been used in the electrochemical synthesis of poly (9-phenylcarbazole) films via direct anodic oxidation in mixed electrolytes of boron trifluoride diethyl etherate and sulfuric acid .


Synthesis Analysis

A series of 9-phenylcarbazole hyper-cross-linked polymers (P1-P11) have been synthesized by changing the dosage of cross-linker, the reaction temperature, catalyst usage, and solvent dosage .


Molecular Structure Analysis

The molecular structure of 9-Phenylcarbazole is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . The oxidation of carbazole and its derivatives provides insight into the mechanisms for their oxidation and reduction as well as possible subsequent reactions .


Physical And Chemical Properties Analysis

9-Phenylcarbazole has a molecular weight of 243.3025 . It has important photochemical and thermal stability and good hole-transport ability .

Scientific Research Applications

  • Electrochemical and Spectral Characterizations : 9-Phenylcarbazoles are characterized for their electrochemical and spectral properties. Their oxidation potential is affected by substituents and can undergo dimerization in certain conditions, affecting their spectral properties (Chiu, Chung, Liou, & Su, 2012).

  • Electrochemical Polymerization : Poly(9-phenylcarbazole) films, synthesized through electrochemical polymerization, exhibit good electrochemical behavior and thermal stability, and have potential as blue-light emitters (Zeng, Le, Xu, Liu, Zhao, & Pu, 2008).

  • Photoluminescent Properties : 9-Phenylcarbazole-based dimers show strong photoluminescent properties, with potential applications in light-emitting devices (Tang et al., 2017).

  • Potential Anticancer Agents : Novel phenylcarbazole derivatives are being explored as potential anticancer agents. Some compounds exhibit marked cytotoxicity against human leukemia cells (Routier et al., 2006).

  • Solvent-Dependent Luminescence : The absorption and emission characteristics of 9-phenylcarbazole are influenced by different solvents, suggesting potential applications in sensor technology and materials science (Sarkar & Chakravorti, 1998).

  • Oxidation Products in Pharmacological Applications : 9H-Carbazole derivatives are studied for their pharmacological applications, with certain bacteria being able to produce hydroxylated metabolites (Waldau, Methling, Mikolasch, & Schauer, 2009).

  • Application in Organic Light-Emitting Diodes (OLEDs) : Compounds synthesized from 9-phenylcarbazole are used as bipolar host materials in OLEDs, influencing the device performance (Kim et al., 2017).

  • Host Materials for Electrophosphorescent Devices : 9-Phenylcarbazole-based materials are synthesized for use in blue-emitting electrophosphorescent devices, showing promising results in terms of photometric efficiency and stability (Kim, Yoon, Kim, & Kim, 2007).

Safety And Hazards

9-Phenylcarbazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

Future Directions

Carbazole and its derivatives have become important materials for optoelectronic applications in recent years . The introduction of six-substituted triazatruxene scaffolds could provide a new guideline for exploring novel solution-processable amorphous materials with dual functions for light-emitting and/or hole-transporting applications .

properties

IUPAC Name

9-phenylcarbazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H13N/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJYEGDOKCKUOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H13N
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50150928
Record name N-Phenylcarbazole
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Molecular Weight

243.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Phenylcarbazole
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Product Name

9-Phenylcarbazole

CAS RN

1150-62-5
Record name 9-Phenylcarbazole
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Synthesis routes and methods I

Procedure details

Carbazole was mixed in an amount of 16.47 g (98.52 mmol) with 31.0 g (197.04 mmol) of bromobenzene, 10.44 g (98.52 mmol) of sodium carbonate, 0.4 g (8.0 mmol) of copper-(I) chloride, and 3.0 g (8.0 mmol) of tetraphenylphosphonium chloride. This mixture was reacted at 115-125° C. for 2 hours in a nitrogen stream. After the reaction, 50 mL of toluene and 100 mL of water were added and the resultant mixture was subjected to liquid separation. Thereafter, the organic layer was washed with water and dried with anhydrous sodium sulfate. After the drying agent was removed by filtration, 15.6 g of activated clay was added. The resultant mixture was stirred at 50-55° C. for 1 hour and the clay was removed by filtration. The toluene was concentrated under reduced pressure and 352 mL of methanol was added to the residue. The resultant solution was subjected to crystallization. Thus, the target compound (I-27) was obtained as white crude crystals in an amount of 22.7 g (yield, 94.8%). The target compound obtained had a melting point of 96-97° C. and a content as determined by HPLC of 99.8% (HPLC conditions: column, ODS-80TM; eluent, acetonitrile/water (V/V=65/35); buffer, triethylamine and acetic acid each in an amount of 0.1%; detection UV, 254 nm; flow rate, 1.0 mL/min)
Quantity
0 (± 1) mol
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31 g
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10.44 g
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reactant
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3 g
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catalyst
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0.4 g
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catalyst
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50 mL
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reactant
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100 mL
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Synthesis routes and methods II

Procedure details

2.5 g of carbazole, 2 g of bromobenzene and 0.064 g of a palladium acetate catalyst were dissolved in 40 mL of toluene, and the resulting solution was heated to 60° C. Subsequently, a solution of 1.5 g of sodium butoxide and 0.385 g of tri-tert-butylphosphine dissolved in toluene was slowly added dropwise. The mixture was refluxed at a steady 100° C. After completion of the reaction, the reaction mixture was extracted with dichloromethane and distilled water, and the solvent was dried. The resulting solid was filtered and purified, yielding a 9-phenyl carbazole compound as an intermediate.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.064 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
solvent
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1.5 g
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reactant
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0.385 g
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reactant
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of carbazole (0.34 g, 2.0 mmol) in xylene (4 ml) were added sodium tert-butoxide (0.23 g, 2.4 mmol), bromobenzene (0.23 ml, 2.2 mmol), palladium acetate (4.5 mg, 0.02 mmol) and 2,2-diphenyl-1-(di-tert-butylphosphino)-1-methylcyclopropane (14.1 mg, 0.04 mmol) obtained in Example 4 under a nitrogen atmosphere and the mixture was stirred for 3 hours at 120° C. The reaction mixture was cooled, washed with water, and dried over anhydrous magnesium sulfate. Then, the solvent was removed under reduced pressure, and the concentrate was purified by column chromatography to give N-phenylcarbazole (0.479 g, 98%, purity: >99%) as white crystal.
Quantity
0.34 g
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reactant
Reaction Step One
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0.23 g
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reactant
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0.23 mL
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reactant
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4 mL
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solvent
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Quantity
4.5 mg
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catalyst
Reaction Step One
Quantity
14.1 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods IV

Procedure details

Pd2(dba)3 (1.095 g, 1.196 mmol) and tri-tert-butylphosphine (4.78 ml, 4.78 mmol, 1.0 M in toluene) were mixed in 400 mL of xylene. The mixture was stirred under N2 for 20 min. 9H-carbazole (20 g, 120 mmol), bromobenzene (28.2 g, 179 mmol), 18-Crown-6 (3.16 g, 11.96 mmol), and potassium carbonate (24.80 g, 179 mmol) were then added in sequence, and the mixture was heated to reflux under N2 for 18 h. The xylene solution was decanted. The solvent was evaporated and residue was purified by vacuum distillation. 22.3 g (97% yield) of product was obtained after purification.
Quantity
20 g
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reactant
Reaction Step One
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28.2 g
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reactant
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3.16 g
Type
reactant
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24.8 g
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reactant
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400 mL
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solvent
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Quantity
1.095 g
Type
catalyst
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Quantity
4.78 mL
Type
catalyst
Reaction Step Two
Yield
97%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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